
2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
“2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one” is a compound that falls under the category of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The compounds bearing a piperidone skeleton mimic the naturally occurring alkaloids and steroids and have been synthesized to study their biological activity .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis
The chemical reactions involving piperidones have been studied extensively. These reactions involve various catalysts and result in piperidones possessing antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidones and their derivatives are determined by their stereochemistry . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Scientific Research Applications
Crystal Structure and Molecular Analysis
Research on compounds related to 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one, like the trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, involves analyzing their crystal structures and molecular interactions. These studies reveal details about dihedral angles and distances between atoms, contributing to a better understanding of their molecular behavior and potential applications in various fields, including pharmaceuticals and material science (Li et al., 2005).
Antibacterial Activity
Certain derivatives of the compound, such as those synthesized from piperidine and chloroacetophenone, have been evaluated for their antibacterial properties. These studies are significant for developing new antibacterial agents, particularly in the face of increasing antibiotic resistance (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibitors in Chemical Synthesis
Compounds structurally similar to 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one have been used as inhibitors in various chemical syntheses. Their role in controlling reactions and influencing product formation is critical for designing more efficient and targeted chemical processes (Vervisch et al., 2012).
Bioactive Compound Synthesis
Such compounds are also pivotal in synthesizing bioactive compounds, including CCR5 antagonists. These bioactive compounds play a significant role in drug development, offering potential therapeutic applications (De-ju, 2015).
Corrosion Inhibition
The synthesis and application of related compounds, such as Schiff base complexes, have shown potential in corrosion inhibition on metals. This application is vital in materials science, particularly in protecting industrial equipment and infrastructure (Das et al., 2017).
Future Directions
While targeting upstream nodes with RAF and MEK inhibitors has proven effective clinically, resistance frequently develops through reactivation of the pathway. Simultaneous targeting of multiple nodes in the pathway, such as MEK and ERK, offers the prospect of enhanced efficacy as well as reduced potential for acquired resistance . It is expected that many novel applications of trifluoromethylpyridine (TFMP) derivatives, which are related to the compound , will be discovered in the future .
properties
IUPAC Name |
2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-5-6(14)13-3-1-7(15,2-4-13)8(10,11)12/h15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRKYNBASHNIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




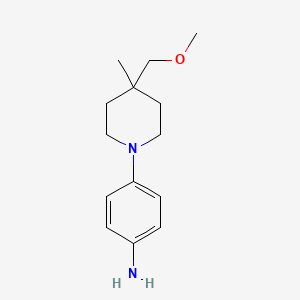
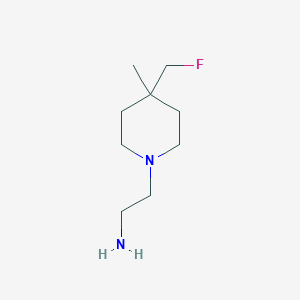
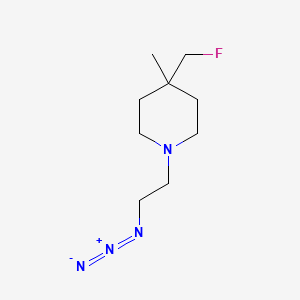
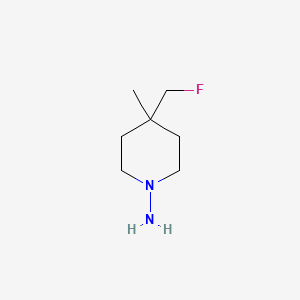

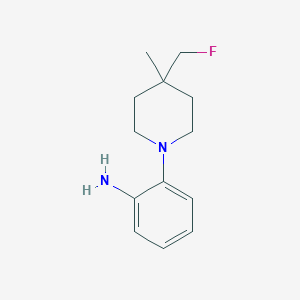
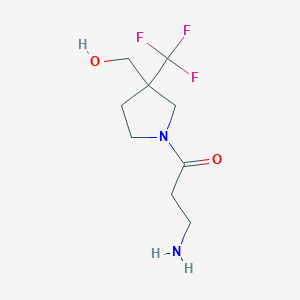
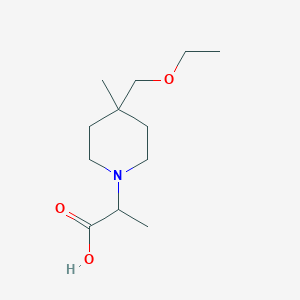
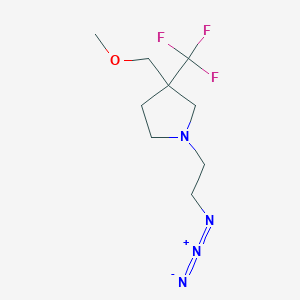
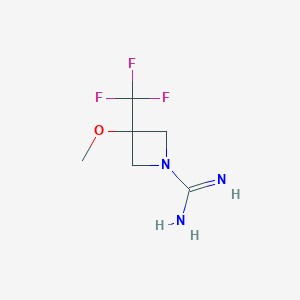
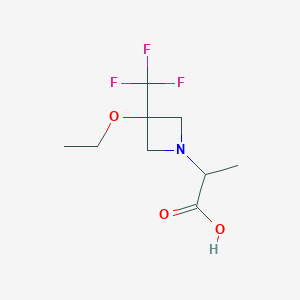

![2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477355.png)